Cas no 6282-04-8 (methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate)

methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate structure
6282-04-8 structure
Product name:methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate
CAS No:6282-04-8
MF:C11H14N2O3
MW:222.24046
CID:1640314
PubChem ID:221392

methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate Chemical and Physical Properties

Names and Identifiers

    • methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate
    • Butanoic acid, 2,2-bis(2-cyanoethyl)-3-oxo-, methyl ester
    • methyl 2,2-di(2-cyanoethyl)-3-oxobutanoate
    • Butanoic acid, 2,2-bis(2-cyanoethyl)-3-oxo-, methyl ester; Methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate; methyl 2,2-di(2-cyanoethyl)-3-oxobutanoate
    • NSC134321
    • 2,2-bis(2-cyanoethyl)-3-oxo-butyric acid methyl ester
    • DS-000571
    • YGLMDPHQYLRTBA-UHFFFAOYSA-N
    • DTXSID90278059
    • NSC-5948
    • NSC-6875
    • NSC-134321
    • NSC6875
    • Methyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate #
    • NSC5948
    • 6282-04-8
    • METHYL 2,2-BIS(2-CYANOETHYL)-3-OXO-BUTANOATE
    • Inchi: InChI=1S/C11H14N2O3/c1-9(14)11(5-3-7-12,6-4-8-13)10(15)16-2/h3-6H2,1-2H3
    • InChI Key: YGLMDPHQYLRTBA-UHFFFAOYSA-N
    • SMILES: CC(=O)C(CCC#N)(CCC#N)C(=O)OC

Computed Properties

  • Exact Mass: 222.10052
  • Monoisotopic Mass: 222.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 7
  • Complexity: 349
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 91Ų

Experimental Properties

  • Density: 1.125
  • Boiling Point: 435.9°C at 760 mmHg
  • Flash Point: 190.4°C
  • Refractive Index: 1.465
  • PSA: 90.95
  • LogP: 1.34236

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